molecular formula C22H25N3O B2600490 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 844464-34-2

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No. B2600490
CAS RN: 844464-34-2
M. Wt: 347.462
InChI Key: FBOBCBDQECXGCR-UHFFFAOYSA-N
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Description

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Synthesis and Structural Exploration

Research on imidazole and its derivatives, including compounds structurally related to 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one, has led to novel synthetic pathways and structural characterizations. Katritzky et al. (2000) detailed novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles, showcasing methods for creating diverse substituted derivatives through reactions with Grignard reagents, allylsilanes, and other agents, indicating the versatility and potential utility of these compounds in chemical synthesis (Katritzky, Qiu, He, & Yang, 2000). Similarly, Adib et al. (2011) described a one-pot synthesis of imidazo[1,2-a]pyridines from benzyl halides or benzyl tosylates, highlighting efficient methods to generate compounds that could serve as key intermediates for further chemical transformations (Adib, Sheikhi, & Rezaei, 2011).

Anticancer Potential

A study by Sharma et al. (2014) synthesized new imidazole derivatives and evaluated their anticancer potential, highlighting the significance of imidazole-based compounds in the development of new anticancer drugs. This research underscores the therapeutic potential of imidazole derivatives, suggesting that similar structures could be explored for their anticancer activities (Sharma, Ramesh, Singh, Srikanth, Jayaram, Duscharla, Jun, Ummanni, & Malhotra, 2014).

Antimicrobial Activity

Gali, Banothu, and Bavantula (2015) conducted a study on the synthesis of novel substituted imidazo[1,2-a]pyridine incorporated thiazolyl coumarins and evaluated their antimicrobial activity. Their findings indicate that these compounds exhibited moderate antibacterial activity, providing insights into the potential of imidazole derivatives for use in antimicrobial applications (Gali, Banothu, & Bavantula, 2015).

properties

IUPAC Name

1-(4-methylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-15(2)13-25-20-7-5-4-6-19(20)23-22(25)17-12-21(26)24(14-17)18-10-8-16(3)9-11-18/h4-11,15,17H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOBCBDQECXGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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